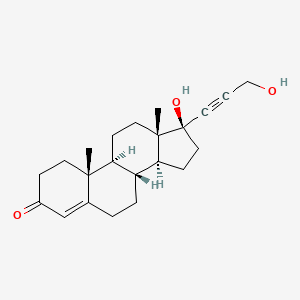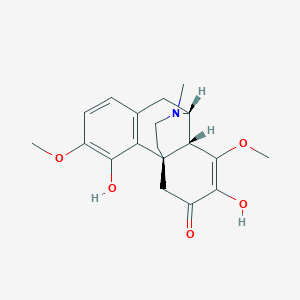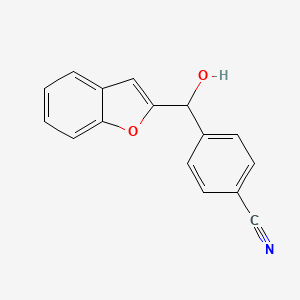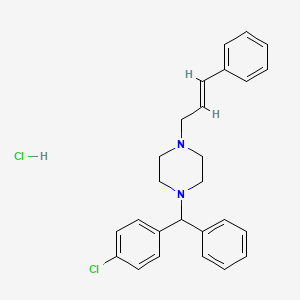
4-Cinnamyl-1-((4-chlorophenyl)benzyl)piperazinium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cinnamyl-1-[(4-chlorophenyl)benzyl]piperazinium chloride is a complex organic compound with the molecular formula C26H28Cl2N2 It is known for its unique structure, which includes a piperazine ring substituted with cinnamyl and chlorophenylbenzyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-cinnamyl-1-[(4-chlorophenyl)benzyl]piperazinium chloride typically involves the reaction of piperazine with cinnamyl chloride and 4-chlorobenzyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reactions. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of 4-cinnamyl-1-[(4-chlorophenyl)benzyl]piperazinium chloride may involve large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. The final product is then isolated and purified using industrial-scale separation techniques.
Análisis De Reacciones Químicas
Types of Reactions
4-Cinnamyl-1-[(4-chlorophenyl)benzyl]piperazinium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in an organic solvent.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer double bonds or functional groups.
Substitution: Substituted piperazine derivatives with various functional groups replacing the original substituents.
Aplicaciones Científicas De Investigación
4-Cinnamyl-1-[(4-chlorophenyl)benzyl]piperazinium chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-cinnamyl-1-[(4-chlorophenyl)benzyl]piperazinium chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Cinnamyl-1-[(4-chlorophenyl)benzyl]piperazine dihydrochloride
- 4-Cinnamyl-1-[(4-chlorophenyl)benzyl]piperazine
Uniqueness
4-Cinnamyl-1-[(4-chlorophenyl)benzyl]piperazinium chloride is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications.
Propiedades
Número CAS |
56620-35-0 |
|---|---|
Fórmula molecular |
C26H28Cl2N2 |
Peso molecular |
439.4 g/mol |
Nombre IUPAC |
1-[(4-chlorophenyl)-phenylmethyl]-4-[(E)-3-phenylprop-2-enyl]piperazine;hydrochloride |
InChI |
InChI=1S/C26H27ClN2.ClH/c27-25-15-13-24(14-16-25)26(23-11-5-2-6-12-23)29-20-18-28(19-21-29)17-7-10-22-8-3-1-4-9-22;/h1-16,26H,17-21H2;1H/b10-7+; |
Clave InChI |
NLLVIOMIVDVIGG-HCUGZAAXSA-N |
SMILES isomérico |
C1CN(CCN1C/C=C/C2=CC=CC=C2)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl.Cl |
SMILES canónico |
C1CN(CCN1CC=CC2=CC=CC=C2)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



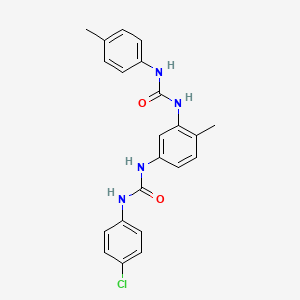



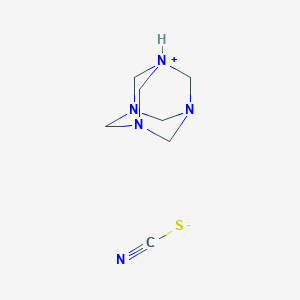
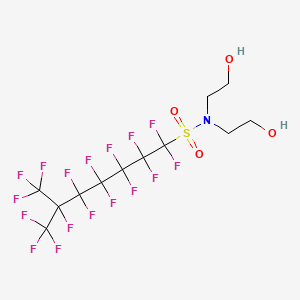
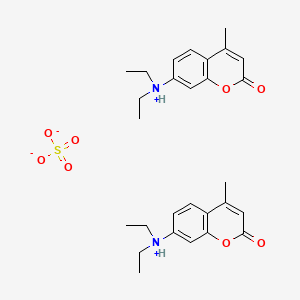
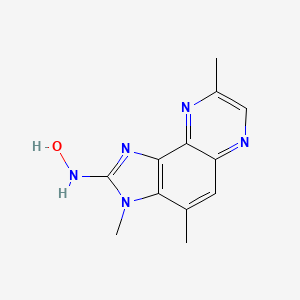

![4-(3,3-Dimethylbicyclo[2.2.1]hept-2-YL)-2-ethyl-2-buten-1-OL](/img/structure/B12676585.png)
